Cas no 33901-46-1 ((4-Nitrophenoxy)acetonitrile)

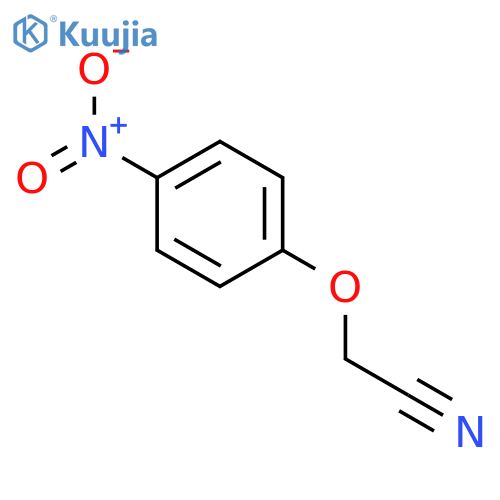

(4-Nitrophenoxy)acetonitrile structure

商品名:(4-Nitrophenoxy)acetonitrile

(4-Nitrophenoxy)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Nitrophenoxyacetonitrile

- (4-Nitrophenoxy)acetonitrile

- 2-(4-nitrophenoxy)Acetonitrile

- 2-(4-nitrophenoxy)ethanenitrile

- 4-cyanomethyleneoxynitrobenzene

- O-cyanomethyl-4-nitrophenol

- p-nitrophenoxyacetonitrile

- AKOS005171788

- SR-01000630829-1

- HFRYXZNUOFIXGS-UHFFFAOYSA-

- AC-8457

- A821992

- E83871

- FT-0619250

- DTXSID40187526

- MFCD00068120

- Oprea1_146423

- 33901-46-1

- InChI=1/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2

- CCG-40703

- CS-0358753

- SCHEMBL2061312

- DB-048524

- STK505547

-

- MDL: MFCD00068120

- インチ: InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2

- InChIKey: HFRYXZNUOFIXGS-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)OCC#N)[N+](=O)[O-]

- BRN: 2557915

計算された属性

- せいみつぶんしりょう: 178.03800

- どういたいしつりょう: 178.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 78.8A^2

じっけんとくせい

- 色と性状: グレイイエローまたはライトブラウン結晶粉末

- 密度みつど: 1.317

- ゆうかいてん: 74-76°C

- ふってん: 363.9°Cat760mmHg

- フラッシュポイント: 173.9°C

- 屈折率: 1.564

- PSA: 78.84000

- LogP: 2.02038

- ようかいせい: 水に溶けない

(4-Nitrophenoxy)acetonitrile セキュリティ情報

- 危険物輸送番号:3276

- 危険カテゴリコード: 20/22

- セキュリティの説明: S22-S36/37/39

- リスク用語:R20/22

- セキュリティ用語:6.1

- 包装等級:III

- 危険レベル:6.1

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:6.1

(4-Nitrophenoxy)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3243048-1g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 1g |

RMB 154.40 | 2025-02-20 | |

| Cooke Chemical | BD3243048-25g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 25g |

RMB 1888.00 | 2025-02-20 | |

| Ambeed | A780241-25g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 25g |

$315.0 | 2025-02-21 | |

| 1PlusChem | 1P003MCF-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 5g |

$72.00 | 2024-05-05 | |

| A2B Chem LLC | AB68127-1g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 1g |

$17.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D764975-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 97% | 5g |

$155 | 2025-02-26 | |

| eNovation Chemicals LLC | D764975-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 97% | 5g |

$155 | 2025-02-24 | |

| Ambeed | A780241-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 5g |

$90.0 | 2025-02-21 | |

| Cooke Chemical | BD3243048-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 95% | 5g |

RMB 540.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D764975-5g |

2-(4-Nitrophenoxy)acetonitrile |

33901-46-1 | 97% | 5g |

$145 | 2024-06-07 |

(4-Nitrophenoxy)acetonitrile 関連文献

-

Nithya Murugesh,Jebiti Haribabu,Krishnamoorthy Arumugam,Chandrasekar Balachandran,Rajagopal Swaathy,Shin Aoki,Anandaram Sreekanth,Ramasamy Karvembu,Seenuvasan Vedachalam New J. Chem. 2019 43 13509

33901-46-1 ((4-Nitrophenoxy)acetonitrile) 関連製品

- 100-29-8(1-Ethoxy-4-nitrobenzene)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33901-46-1)(4-Nitrophenoxy)acetonitrile

清らかである:99%

はかる:25g

価格 ($):284.0